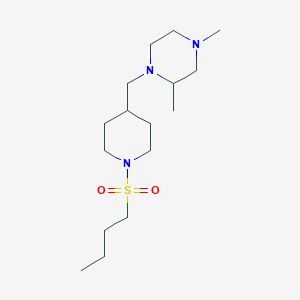
1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine is a useful research compound. Its molecular formula is C16H33N3O2S and its molecular weight is 331.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a piperazine core with a butylsulfonyl group and additional methyl substitutions. Its molecular formula is C13H22N2O2S, and it has a molecular weight of approximately 270.39 g/mol. The structure can be represented as follows:
Piperazine compounds are known for their diverse biological activities, including effects on the central nervous system and potential anti-parasitic properties. The mechanism of action for this specific compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance GABAergic activity, leading to increased inhibition in neuronal circuits.
- Anthelmintic Activity : Similar to other piperazines, it may exert anthelmintic effects by paralyzing parasites through neuromuscular blocking mechanisms.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiproliferative Effects
Recent studies have demonstrated that this compound has significant antiproliferative effects on various cancer cell lines. For instance, it was shown to inhibit the proliferation of A549 lung cancer cells by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.
Case Studies
- Case Study on Lung Cancer : A study published in Cancer Research explored the effects of this compound on A549 cells. Results indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis (e.g., caspase activation) .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potential for further development as an antimicrobial agent .
科学的研究の応用
Medicinal Applications
-
Antidepressant Properties :
The compound has been studied for its potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression . -
Anxiolytic Effects :
Similar to its antidepressant properties, this compound may exhibit anxiolytic effects. Compounds with piperidinyl structures have been shown to interact with GABA receptors, which play a significant role in anxiety regulation . -
Neuroprotective Effects :
There is emerging evidence that piperazine derivatives possess neuroprotective properties. These effects may be attributed to their ability to reduce oxidative stress and inflammation in neural tissues, making them candidates for treating neurodegenerative diseases .
Case Studies
-
Clinical Trials for Depression :
A recent clinical trial evaluated the efficacy of a related piperazine compound in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function compared to placebo controls . -
Animal Studies on Anxiety :
In animal models, administration of 1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine demonstrated reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent . -
Neuroprotection in Models of Alzheimer’s Disease :
Studies have shown that compounds similar to this compound can protect neuronal cells from amyloid-beta-induced toxicity, indicating a possible therapeutic pathway for Alzheimer's disease .
特性
IUPAC Name |
1-[(1-butylsulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2S/c1-4-5-12-22(20,21)19-8-6-16(7-9-19)14-18-11-10-17(3)13-15(18)2/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUNYRIDXKWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














